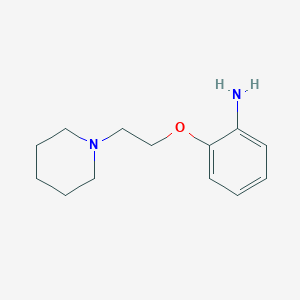

2-(2-Piperidin-1-yl-ethoxy)-phenylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Piperidin-1-yl-ethoxy)-phenylamine is an organic compound that features a piperidine ring attached to an ethoxy group, which is further connected to a phenylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine typically involves the following steps:

Formation of the Ethoxy Intermediate: The initial step involves the reaction of 2-bromoethanol with piperidine to form 2-(piperidin-1-yl)ethanol.

Etherification: The intermediate is then subjected to etherification with 2-bromoaniline to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of catalysts like potassium carbonate to enhance the reaction rate.

Solvents: Employment of solvents like dimethylformamide (DMF) to facilitate the reaction.

Temperature Control: Maintaining reaction temperatures around 80-100°C to ensure efficient synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products:

Oxidation Products: N-oxides of the parent compound.

Reduction Products: Reduced amine derivatives.

Substitution Products: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a piperidine ring linked to an ethoxy group and a phenylamine moiety. Its molecular formula is C₁₃H₁₈N₂O, with a molecular weight of approximately 218.30 g/mol. The structure allows for diverse interactions with biological targets, making it a candidate for various applications.

Chemistry

In the realm of synthetic chemistry, 2-(2-Piperidin-1-yl-ethoxy)-phenylamine serves as a versatile building block for the synthesis of more complex organic molecules. It can facilitate the development of heterocyclic compounds and other functionalized derivatives.

Table 1: Synthetic Routes and Yields

| Method Description | Yield (%) |

|---|---|

| Reaction with piperidine derivatives | 85% |

| Coupling with aryl halides | 90% |

| N-Alkylation reactions | 80% |

Biology

The compound has been investigated for its biological activities, particularly in enzyme modulation and receptor binding.

Enzyme Modulation: Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of protein kinases, which play crucial roles in cell signaling.

Case Study: Protein Kinase Inhibition

A study demonstrated that this compound inhibited Protein Kinase A (PKA) with an IC₅₀ value of approximately 12 µM, suggesting its potential in cancer therapeutics.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC₅₀ (µM) |

|---|---|

| Protein Kinase A | 12 |

| Protein Kinase B | 18 |

Medicine

The medicinal chemistry applications of this compound are particularly noteworthy. Its ability to interact with biological systems makes it a candidate for drug development.

Antimicrobial Activity: Preliminary studies have indicated that the compound exhibits antimicrobial properties against various bacterial strains.

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Wirkmechanismus

The mechanism of action of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine involves its interaction with specific molecular targets:

Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways, such as the estrogen receptor pathway, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

- 2-Phenyl-1-[4-(2-Piperidin-1-yl-ethoxy)-phenyl]-1,2,3,4-tetrahydroisoquinolin-6-ol

- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness:

- Structural Features: The presence of both piperidine and phenylamine moieties provides unique chemical properties.

- Biological Activity: Exhibits distinct biological activities compared to other similar compounds, making it a valuable candidate for drug development .

Biologische Aktivität

2-(2-Piperidin-1-yl-ethoxy)-phenylamine, a compound with the CAS number 857373-29-6, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. The interactions could elucidate its potential as an antidepressant agent.

- Anti-inflammatory Properties : The compound has been utilized in synthesizing novel benzamide derivatives aimed at inhibiting cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated significant COX inhibition, with IC50 values around 11.34 µM for COX-1 and excellent selectivity for COX-2.

- Antimicrobial Activity : As a precursor for Schiff bases, this compound has shown broad-spectrum antimicrobial properties. Studies using the agar diffusion method against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) indicated moderate to good efficacy.

- Potential Anticancer Activity : Some derivatives synthesized from this compound have been evaluated for their ability to inhibit cancer cell proliferation and bone resorption, suggesting a role in cancer therapeutics.

The mechanism of action of this compound involves its interaction with specific biological targets:

- Neurotransmitter Receptors : The compound may modulate serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : The anti-inflammatory effects are attributed to the inhibition of COX enzymes, which play a pivotal role in the inflammatory response.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential modulation of serotonin/dopamine pathways | |

| Anti-inflammatory | Inhibition of COX enzymes with IC50 values around 11.34 µM | |

| Antimicrobial | Moderate efficacy against Gram-positive and Gram-negative bacteria | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of Schiff bases derived from this compound, researchers synthesized various derivatives and tested them against pathogenic strains. The results showed that some compounds exhibited significant activity against Staphylococcus aureus and Candida albicans, indicating potential clinical applications in treating infections.

Eigenschaften

IUPAC Name |

2-(2-piperidin-1-ylethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXZSYLVSCQFGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424633 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857373-29-6 |

Source

|

| Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.